molecular formula C27H26F3N2NaO4 B605371 AM-211 sodium CAS No. 1263077-74-2

AM-211 sodium

Cat. No. B605371
CAS RN: 1263077-74-2
M. Wt: 522.5
InChI Key: FMIRMLZTNYEOKX-UHFFFAOYSA-M
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Description

AM-211 sodium is a novel and potent antagonist of the prostaglandin D2 receptor type 2. AM-211 is active in animal models of allergic inflammation. AM211 has high affinity for human, mouse, rat, and guinea pig DP2 and it shows selectivity over other prostanoid receptors and enzymes. AM211 exhibits good oral bioavailability in rats and dogs and dose-dependently inhibits 13,14-dihydro-15-keto-PGD(2)-induced leukocytosis in a guinea pig pharmacodynamic assay.

Scientific Research Applications

Thermoelectric Energy Conversion

AM-211 sodium has applications in thermoelectric energy conversion. The alkali metal thermoelectric converter (AMTEC) utilizes sodium ion conductors like beta"- alumina for direct conversion of heat to electrical energy. This process is efficient (20-40%), durable, and works with various heat sources including high-temperature combustion, nuclear, or solar sources. The potential uses range from aerospace power to utility power plants (Cole, 1983).

Cancer Cell Therapy Research

Research in cancer therapy has explored the role of this compound in the uptake of radioactive elements by cancer cells expressing the human sodium/iodide symporter (NIS). Studies have shown that NIS can efficiently transport high-energy α-emitters like astatine-211, suggesting potential for targeted cancer therapies (Petrich et al., 2002).

Sodium-Ion Batteries

This compound is significant in the development of sodium-ion batteries. The discovery of high Na+ ion conductivity in materials like β-Al2O3 has led to the creation of high-energy batteries. These batteries are important for renewable energy storage, offering advantages in terms of lifetime, power, price, and material availability (Delmas, 2018).

Radiotherapy and Medical Imaging

This compound is used in [211At] sodium astatide (NaAt) for targeted alpha therapy in clinical trials. This application is based on radiation safety and has demonstrated feasibility in outpatient treatment, adhering to ICRP and IAEA safety standards (Watabe et al., 2021).

Nuclear Physics Research

In nuclear physics, research on isotopes of sodium, including this compound, has been conducted to understand the properties of nuclear matter and isotopic mass shifts, contributing to our understanding of the universe's formation (Dick et al., 1984).

NMR/MRI Studies

This compound plays a crucial role in NMR/MRI studies, particularly in anisotropic systems like cartilage, tendons, and muscles. Its high NMR sensitivity makes it an ideal nucleus for biomedical research, offering insights into physiological processes and tissue viability (Eliav & Navon, 2016).

properties

CAS RN

1263077-74-2

Molecular Formula

C27H26F3N2NaO4

Molecular Weight

522.5

IUPAC Name

sodium;2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetate

InChI

InChI=1S/C27H27F3N2O4.Na/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2;/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34);/q;+1/p-1

InChI Key

FMIRMLZTNYEOKX-UHFFFAOYSA-M

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)[O-])OC)C(=O)NCC3=CC=CC=C3.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AM-211 sodium

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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